molecular formula C23H20ClN3O5 B12030353 N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(4-nitrophenoxy)propanohydrazide CAS No. 767320-57-0

N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(4-nitrophenoxy)propanohydrazide

Cat. No.: B12030353
CAS No.: 767320-57-0
M. Wt: 453.9 g/mol
InChI Key: ASTIMLHIGANNLU-AFUMVMLFSA-N
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Description

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(4-nitrophenoxy)propanohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(4-nitrophenoxy)propanohydrazide typically involves the condensation of 4-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with 2-(4-nitrophenoxy)propanoic acid hydrazide under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(4-nitrophenoxy)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines, altering the compound’s properties.

    Substitution: This can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(4-nitrophenoxy)propanohydrazide would depend on its specific biological target. Generally, hydrazides can interact with enzymes or receptors, inhibiting or modifying their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(4-aminophenoxy)propanohydrazide: Similar structure but with an amine group instead of a nitro group.

    N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-(4-nitrophenoxy)propanohydrazide: Similar structure but with a methyl group instead of a chlorine atom.

Uniqueness

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(4-nitrophenoxy)propanohydrazide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

767320-57-0

Molecular Formula

C23H20ClN3O5

Molecular Weight

453.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide

InChI

InChI=1S/C23H20ClN3O5/c1-16(32-22-12-8-20(9-13-22)27(29)30)23(28)26-25-14-17-4-10-21(11-5-17)31-15-18-2-6-19(24)7-3-18/h2-14,16H,15H2,1H3,(H,26,28)/b25-14+

InChI Key

ASTIMLHIGANNLU-AFUMVMLFSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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